

# Spectroscopic Identification of 3,5-Dinitrotoluene: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dinitrotoluene

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This document provides detailed application notes and experimental protocols for the spectroscopic identification of **3,5-Dinitrotoluene** (3,5-DNT). The information compiled herein is intended to guide researchers in the qualitative and quantitative analysis of this compound using various spectroscopic techniques.

## Introduction

**3,5-Dinitrotoluene** (3,5-DNT) is a nitroaromatic compound.<sup>[1]</sup> While less common than its 2,4- and 2,6-isomers, its accurate identification is crucial in various fields, including environmental monitoring and industrial process control. Spectroscopic methods offer rapid and reliable means for the characterization of 3,5-DNT. This document outlines the application of Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

## Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dinitrotoluene** is presented in Table 1.

Table 1: Physicochemical Properties of **3,5-Dinitrotoluene**

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	182.13 g/mol
Appearance	Yellow rhombic needles
Melting Point	93 °C[1]
Boiling Point	Sublimes[1]
Solubility	Soluble in benzene, chloroform, ether, and ethanol.
CAS Number	618-85-9[2]

## Spectroscopic Data and Interpretation

The following sections detail the characteristic spectroscopic data for **3,5-Dinitrotoluene**.

### Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-DNT is characterized by strong absorptions corresponding to the nitro groups and the aromatic ring. A representative IR spectrum is available through various databases.[3][4]

Table 2: Characteristic Infrared (IR) Absorption Bands for **3,5-Dinitrotoluene**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode
~1540	Asymmetric NO <sub>2</sub> stretch
~1350	Symmetric NO <sub>2</sub> stretch
~3100	Aromatic C-H stretch
~1600, ~1470	Aromatic C=C stretch
~920	C-H out-of-plane bending
~730	C-NO <sub>2</sub> bending

## Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring. While a dedicated Raman spectrum for 3,5-DNT is not readily available in the reviewed literature, data from the structurally similar compound 3,5-dinitroaniline can provide valuable insights.[5]

Table 3: Expected Raman Shifts for **3,5-Dinitrotoluene** (based on related compounds)

Raman Shift (cm <sup>-1</sup> )	Tentative Assignment
~1350	Symmetric NO <sub>2</sub> stretch
~1600	Aromatic ring stretch
~1000	Aromatic ring breathing
~840	NO <sub>2</sub> deformation

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms in a molecule. A study by Paré and Bélanger characterized **3,5-Dinitrotoluene** using both <sup>1</sup>H and <sup>13</sup>C NMR.[4]

Table 4: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **3,5-Dinitrotoluene**

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
$^1\text{H}$	~2.6	Singlet	-CH <sub>3</sub>
$^1\text{H}$	~8.9	Triplet	H-4
$^1\text{H}$	~9.1	Doublet	H-2, H-6
$^{13}\text{C}$	~21	Quartet	-CH <sub>3</sub>
$^{13}\text{C}$	~122	Doublet	C-4
$^{13}\text{C}$	~128	Doublet	C-2, C-6
$^{13}\text{C}$	~143	Singlet	C-1
$^{13}\text{C}$	~149	Singlet	C-3, C-5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is highly specific for its structure. Electron ionization (EI) is a common technique used for the analysis of 3,5-DNT. The NIST WebBook and PubChem are valuable resources for the mass spectrum of **3,5-Dinitrotoluene**.[\[2\]](#)[\[6\]](#)

Table 5: Key Mass Fragments for **3,5-Dinitrotoluene** (Electron Ionization)

m/z	Ion
182	[M] <sup>+</sup> (Molecular Ion)
165	[M-OH] <sup>+</sup>
136	[M-NO <sub>2</sub> ] <sup>+</sup>
89	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>
63	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>

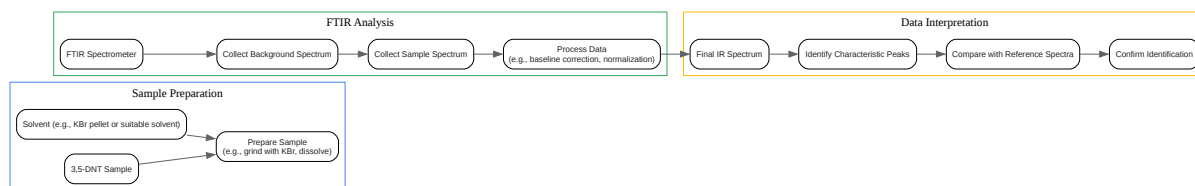
## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3,5-Dinitrotoluene**. Researchers should optimize these methods based on the specific instrumentation and sample matrix.

### Sample Preparation

- For IR, Raman, and NMR: Dissolve a few milligrams of **3,5-Dinitrotoluene** in a suitable deuterated solvent (e.g., chloroform-d, acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>). The choice of solvent will depend on the specific requirements of the instrument and the desired spectral window.
- For GC-MS: Prepare a dilute solution of **3,5-Dinitrotoluene** in a volatile organic solvent such as dichloromethane or acetonitrile.

### Infrared (IR) Spectroscopy Protocol



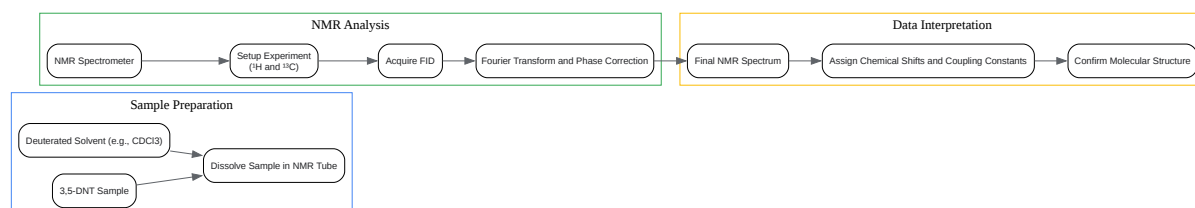
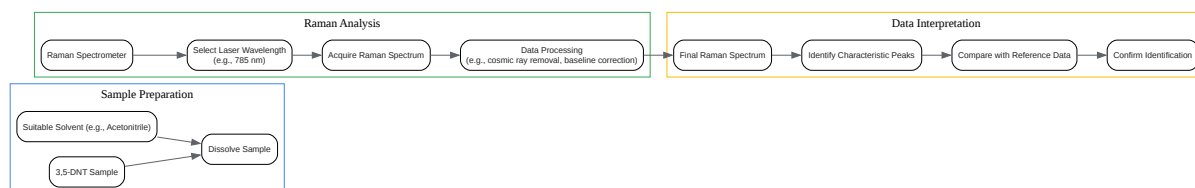
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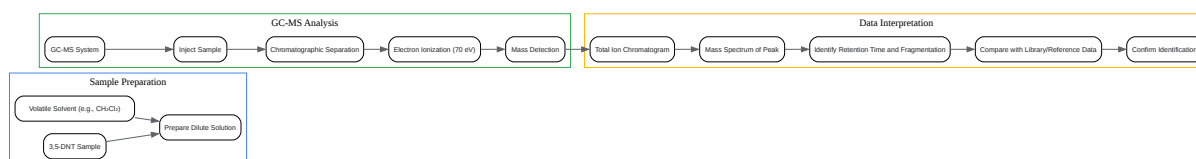
Caption: Workflow for FTIR analysis of 3,5-DNT.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Holder: KBr pellet press or a suitable liquid cell.

- Acquisition Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32
- Procedure:
  1. Acquire a background spectrum of the empty sample holder or the pure solvent.
  2. Introduce the prepared 3,5-DNT sample into the spectrometer.
  3. Acquire the sample spectrum.
  4. The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the absorbance spectrum of 3,5-DNT.
  5. Identify the characteristic absorption bands as listed in Table 2.

## Raman Spectroscopy Protocol





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## References

- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzene, 1-methyl-3,5-dinitro- [webbook.nist.gov]
- 3. 3,4-DINITROTOLUENE(610-39-9) <sup>13</sup>C NMR [m.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 3,5-Dinitrotoluene | C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>4</sub> | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]
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